molecular formula C23H18F2N2O7 B1146179 2',2'-Difluoro-2'-Desoxyuridin 3',5'-Dibenzoat CAS No. 143157-27-1

2',2'-Difluoro-2'-Desoxyuridin 3',5'-Dibenzoat

Katalognummer: B1146179
CAS-Nummer: 143157-27-1
Molekulargewicht: 472.4 g/mol
InChI-Schlüssel: DBSVRWFIIMWGLT-JNEOBVTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate is a modified nucleoside derivative where the 2’-hydroxyl group of deoxyuridine is replaced by difluoromethylene (-CF2-) and the 3’ and 5’ positions of the sugar moiety are esterified with dibenzoate groups. This compound is a metabolite of Gemcitabine, an important anticancer drug .

Wissenschaftliche Forschungsanwendungen

Antiviral and Antineoplastic Agents

Fluorinated nucleosides like 2',2'-difluoro-2'-deoxyuridine 3',5'-dibenzoate are being investigated for their potential as antiviral and anticancer agents. The incorporation of fluorine into nucleosides enhances biological activity and stability, allowing for improved efficacy against viral infections and tumors.

  • Mechanism of Action : The fluorination is believed to minimize steric hindrance while maintaining the molecule's ability to bind effectively to enzymes or receptors involved in nucleic acid synthesis. This property is crucial in developing drugs that target viral replication or cancer cell proliferation .

Drug Development Intermediates

This compound serves as an intermediate in the synthesis of other bioactive molecules. Its derivatives can be used to create more complex structures that may exhibit enhanced pharmacological properties.

  • Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently, often involving stereoselective processes that yield specific anomeric forms beneficial for biological activity .

Case Study 1: Antiviral Activity Against Herpes Simplex Virus

A study investigated the efficacy of 2',2'-difluoro-2'-deoxyuridine derivatives against herpes simplex virus types 1 and 2. The results indicated that these compounds exhibited significant antiviral activity, with a mechanism involving the inhibition of viral DNA polymerase. The fluorinated structure contributed to a higher binding affinity compared to non-fluorinated analogs .

Case Study 2: Cancer Cell Proliferation Inhibition

Research on the application of this compound in cancer therapy demonstrated its ability to inhibit the proliferation of various cancer cell lines. In vitro studies showed that treatment with fluorinated nucleosides resulted in reduced cell viability and induced apoptosis in tumor cells. These findings suggest a promising role for this compound in developing novel anticancer therapies .

Wirkmechanismus

Target of Action

The primary target of 2’,2’-Difluoro-2’-deoxyuridine (dFdU), a metabolite of Gemcitabine, is cytidine deaminase (CD) . CD is an enzyme that is abundant in the liver and gut .

Mode of Action

In vivo, 2’,2’-Difluoro-2’-deoxyuridine (dFdU) is rapidly inactivated by CD to 2’,2’-Difluoro-2’-deoxyuridine (dFdU) . This interaction with CD results in the conversion of the active compound to a less active form .

Biochemical Pathways

The key biochemical pathway involved in the action of 2’,2’-Difluoro-2’-deoxyuridine is the metabolism of nucleosides and nucleotides . In this pathway, dFdU is metabolized by CD, resulting in the formation of 2’,2’-Difluoro-2’-deoxyuridine .

Pharmacokinetics

The pharmacokinetics of 2’,2’-Difluoro-2’-deoxyuridine is characterized by rapid inactivation by CD, resulting in poor oral bioavailability . It is typically administered intravenously due to these limitations . The coadministration of 3,4,5,6-tetrahydrouridine (thu), a potent cd inhibitor, can increase the oral bioavailability of dfdu . THU can decrease the elimination and first-pass effect by CD, thereby enabling oral dosing of dFdU .

Result of Action

The result of the action of 2’,2’-Difluoro-2’-deoxyuridine is a concentration- and schedule-dependent radiosensitising effect in vitro . This suggests that the compound may enhance the effectiveness of radiation therapy in the treatment of cancer.

Action Environment

The action of 2’,2’-Difluoro-2’-deoxyuridine can be influenced by various environmental factors. For instance, the presence of CD in the gut and liver can affect the bioavailability of the compound . Additionally, the coadministration of THU can modulate the compound’s pharmacokinetics and improve its oral bioavailability .

Biochemische Analyse

Biochemical Properties

2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate is known to interact with various enzymes and proteins. It is the main metabolite of Gemcitabine , a chemotherapy medication used to treat several types of cancer . The compound’s interactions with these biomolecules are crucial for its function and efficacy .

Cellular Effects

The effects of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate on cells are significant. It has been found to cause a concentration- and schedule-dependent radiosensitising effect in vitro . This means that it can enhance the effectiveness of radiation therapy, making it a valuable tool in the treatment of certain types of cancer .

Molecular Mechanism

At the molecular level, 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate exerts its effects through various mechanisms. It is known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . These interactions allow the compound to influence cellular processes and contribute to its potential therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate can vary with different dosages in animal models . Studies have shown that the compound can have threshold effects, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate within cells and tissues are critical aspects of its function. The compound can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate can affect its activity or function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles .

Vorbereitungsmethoden

The synthesis of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate involves multiple stepsThe final step involves esterification of the 3’ and 5’ hydroxyl groups with benzoic acid .

Analyse Chemischer Reaktionen

2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the difluoromethylene groups.

    Substitution: Nucleophilic substitution reactions can occur at the 2’ position, replacing the difluoromethylene groups with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate is unique due to its difluoromethylene groups and dibenzoate esterification. Similar compounds include:

    2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): A widely used anticancer drug with similar metabolic pathways.

    2’,2’-Difluoro-2’-deoxyuridine: A metabolite of Gemcitabine with similar biological activity.

    2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate 1-Methanesulfonate: Another derivative with similar chemical properties.

These compounds share similar structures but differ in their specific functional groups and biological activities.

Biologische Aktivität

2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate (dFdU) is a modified nucleoside derivative of Gemcitabine, primarily recognized for its potential in cancer therapy. This compound exhibits unique biological activities, particularly as a radiosensitizer and in influencing various biochemical pathways. This article explores the biological activity of dFdU, focusing on its mechanisms of action, pharmacokinetics, cellular effects, and relevant case studies.

The primary target of dFdU is cytidine deaminase (CD) , an enzyme that inactivates the compound rapidly in vivo. This metabolic conversion results in the formation of the active metabolite, which interacts with nucleic acids and enzymes involved in DNA synthesis and repair. The biochemical pathways associated with dFdU include:

  • Metabolism of Nucleosides and Nucleotides : dFdU is metabolized by CD, influencing nucleotide pools within the cell.
  • Radiosensitization : The compound exhibits a concentration- and schedule-dependent radiosensitizing effect, enhancing the efficacy of radiation therapy in cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of dFdU indicates poor oral bioavailability due to rapid inactivation by CD. Key characteristics include:

  • Rapid Inactivation : The compound's stability is influenced by environmental factors such as the presence of CD in the gut and liver.
  • Distribution : dFdU interacts with various transporters, affecting its localization within tissues.

Cellular Effects

Research has demonstrated significant effects of dFdU on cellular functions:

  • Cytotoxicity : Studies utilizing colony-forming assays indicate that dFdU exhibits cytotoxic effects against various tumor cell lines, with efficacy influenced by dosage and exposure time.
  • Gene Expression Modulation : The compound can induce changes in gene expression profiles, impacting cellular metabolism and proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of dFdU:

  • In Vitro Studies : A study reported that dFdU enhanced the sensitivity of cancer cells to radiation therapy, suggesting its potential as an adjunct treatment in radiotherapy protocols.
  • Animal Models : Research involving animal models has shown that varying dosages of dFdU can lead to different outcomes in tumor growth inhibition, emphasizing the importance of dosage optimization for therapeutic effectiveness .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
RadiosensitizationEnhances radiation therapy effectiveness
CytotoxicityInduces cell death in tumor cell lines
Gene ExpressionAlters expression profiles related to metabolism
Metabolic PathwaysInteracts with nucleoside metabolism

Eigenschaften

CAS-Nummer

143157-27-1

Molekularformel

C23H18F2N2O7

Molekulargewicht

472.4 g/mol

IUPAC-Name

[(2R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18?,21-/m1/s1

InChI-Schlüssel

DBSVRWFIIMWGLT-JNEOBVTJSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4

Isomerische SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C(C([C@@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4

Synonyme

3,5-Dibenzoate-2,2-difluorouridine; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.